molecular formula C15H20O2 B12619140 1-(Benzyloxy)oct-3-YN-2-OL CAS No. 917883-06-8

1-(Benzyloxy)oct-3-YN-2-OL

Cat. No.: B12619140
CAS No.: 917883-06-8
M. Wt: 232.32 g/mol
InChI Key: XPZPWQPIZNJSEF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)oct-3-YN-2-OL is an organic compound with the molecular formula C15H20O2. It features a benzyloxy group attached to an octynol backbone, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)oct-3-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an octynol derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the octynol derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)oct-3-YN-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Benzyloxy)oct-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)oct-3-YN-2-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the octynol backbone provides structural stability. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)oct-3-YN-2-OL is unique due to its longer octynol backbone, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

917883-06-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-phenylmethoxyoct-3-yn-2-ol

InChI

InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)13-17-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,12-13H2,1H3

InChI Key

XPZPWQPIZNJSEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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